molecular formula C13H14N2O B2582229 6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one CAS No. 219865-70-0

6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one

Cat. No.: B2582229
CAS No.: 219865-70-0
M. Wt: 214.268
InChI Key: CQCUMPFQORSELD-UHFFFAOYSA-N
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Description

6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one is a heterocyclic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound features a pyridazinone core with a methyl group at the 6-position and a 4-methylphenylmethyl substituent at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one typically involves the reaction of 6-methylpyridazin-3-one with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridazinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions to introduce different substituents at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate (K2CO3) and solvents like DMF.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents introduced.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenylmethyl group at the 2-position enhances its potential as a pharmacologically active compound .

Properties

IUPAC Name

6-methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-3-6-12(7-4-10)9-15-13(16)8-5-11(2)14-15/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCUMPFQORSELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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